4-Bromo-N-Boc-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-Boc-3-fluoropyridin-2-amine is an aromatic organic compound containing a six-membered pyridine ring with bromine, fluorine, and amine functional groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Bromo-N-Boc-3-fluoropyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-Boc-3-fluoropyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Bromo-N-Boc-3-fluoropyridin-2-amine has diverse applications in scientific research, including:
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-N-Boc-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and amine functional groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoropyridine: Similar in structure but lacks the Boc-protected amine group.
2-Bromo-4-fluoropyridine: Another dihalogenated pyridine with bromine and fluorine at different positions.
5-Bromo-4-fluoropyridin-2-amine: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-N-Boc-3-fluoropyridin-2-amine is unique due to the presence of the Boc-protected amine group, which provides additional stability and reactivity in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates.
Properties
Molecular Formula |
C10H12BrFN2O2 |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
VDYYIBKQBJMWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.